1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene
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Overview
Description
1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene is a highly brominated aromatic compound It is characterized by the presence of multiple bromine atoms attached to a benzene ring structure, making it a polyhalogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene typically involves the bromination of benzene derivatives. One common method is the bromination of 1,3,5-tribromobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, and the process may include steps for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives or completely debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions may yield quinones or less brominated compounds, respectively.
Scientific Research Applications
1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.
Environmental Chemistry: It is studied for its potential environmental impact and behavior in various ecosystems, particularly in relation to its persistence and bioaccumulation.
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tribromobenzene: A simpler brominated benzene derivative with three bromine atoms.
2,4,6-tribromophenol: Another brominated aromatic compound with three bromine atoms and a hydroxyl group.
1,3,5-tribromo-2,4,6-trimethoxybenzene: A compound with three bromine atoms and three methoxy groups.
Uniqueness
1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene is unique due to its extended conjugated system and the presence of multiple bromine atoms, which confer distinct electronic and steric properties. These properties make it valuable for specific applications in organic synthesis and materials science, where its reactivity and stability are advantageous.
Properties
CAS No. |
6323-49-5 |
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Molecular Formula |
C14H6Br6 |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H6Br6/c15-7-3-11(17)9(12(18)4-7)1-2-10-13(19)5-8(16)6-14(10)20/h1-6H/b2-1+ |
InChI Key |
YDJNASQHGJQUCP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)/C=C/C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=CC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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